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Compound of Interest

Compound Name:
5-Cyanothiophene-2-carboxylic

acid

Cat. No.: B1353565 Get Quote

A detailed examination of the crystallographic data of thiophene-2-carboxylic acid and its

substituted analogues reveals key insights into the influence of functional groups on solid-state

packing and intermolecular interactions. This guide provides a comparative overview for

researchers, scientists, and drug development professionals, summarizing available

experimental data to understand the nuanced structural landscape of this important class of

heterocyclic compounds.

While experimental crystallographic data for 5-cyanothiophene-2-carboxylic acid is not

publicly available, analysis of the parent compound and its 5-bromo and 3-nitro substituted

derivatives offers a valuable framework for predicting its structural behavior. The introduction of

different functional groups at various positions on the thiophene ring significantly alters the

electronic and steric properties of the molecule, which in turn dictates the arrangement of

molecules in the crystal lattice and the nature of the non-covalent interactions that stabilize the

crystalline form.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for thiophene-2-carboxylic

acid and two of its derivatives. This data, obtained through single-crystal X-ray diffraction,

provides a quantitative basis for comparing their solid-state structures.
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Parameter
Thiophene-2-
carboxylic Acid

5-Bromothiophene-
2-carboxylic Acid

5-Nitrothiophene-3-
carboxylic Acid

Chemical Formula C₅H₄O₂S C₅H₃BrO₂S C₅H₃NO₄S

Molecular Weight 128.15 g/mol 207.05 g/mol 173.15 g/mol

Crystal System Orthorhombic Monoclinic Monoclinic

Space Group Pna2₁ P2₁/c P2₁/c

a (Å) 10.106 10.005 7.498

b (Å) 14.299 5.999 10.157

c (Å) 16.092 11.993 8.375

α (°) 90 90 90

β (°) 90 108.79 106.94

γ (°) 90 90 90

Volume (Å³) 2325.5 681.4 609.6

Z 4 4 4

Structural Insights and Intermolecular Interactions
The crystal structure of thiophene-2-carboxylic acid is characterized by a tetrameric

arrangement linked by O-H···O hydrogen bonds. This extensive hydrogen-bonding network is a

dominant feature in its crystal packing.

In the case of 5-bromothiophene-2-carboxylic acid, the presence of the bulky and

electronegative bromine atom at the 5-position introduces additional intermolecular

interactions, such as halogen bonding, which can compete with or complement the hydrogen

bonding of the carboxylic acid groups. This is reflected in the change of the crystal system from

orthorhombic to monoclinic and a more compact unit cell volume per molecule.

For 5-nitrothiophene-3-carboxylic acid, the strong electron-withdrawing nitro group significantly

influences the electronic distribution within the molecule. The crystal packing is likely to be

dominated by a combination of hydrogen bonding from the carboxylic acid and strong dipole-
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dipole interactions involving the nitro group. The positioning of the nitro group at the 3-position

will also lead to a different overall molecular shape compared to the 2,5-substituted derivatives,

impacting the steric hindrance and the efficiency of crystal packing.

Based on these comparisons, it can be anticipated that the crystal structure of 5-
cyanothiophene-2-carboxylic acid would also feature prominent hydrogen bonding via its

carboxylic acid group. The linear and electron-withdrawing cyano group would likely participate

in dipole-dipole interactions and potentially weak C-H···N hydrogen bonds, influencing the

overall crystal packing in a manner distinct from both the bromo and nitro derivatives.

Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the crystal structures of the compared compounds is achieved through

single-crystal X-ray diffraction. A typical experimental workflow is as follows:

Crystal Growth and Selection: High-quality single crystals are grown, often by slow

evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A suitable

crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled, usually to 100-120 K, to minimize thermal vibrations. A monochromatic X-

ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are

collected by a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The initial crystal structure is solved using direct

methods or Patterson methods. The atomic positions and displacement parameters are then

refined using full-matrix least-squares methods to achieve the best fit between the observed

and calculated diffraction patterns.

Validation and Analysis: The final refined structure is validated to ensure its chemical and

crystallographic integrity. The resulting model provides precise information on bond lengths,

bond angles, and intermolecular interactions.

Visualizing Structural Analysis Workflows

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1353565?utm_src=pdf-body
https://www.benchchem.com/product/b1353565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the logical flow of the experimental and computational

processes involved in the structural analysis of molecular crystals.
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Experimental workflow for crystal structure determination.
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carboxylic-acid-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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